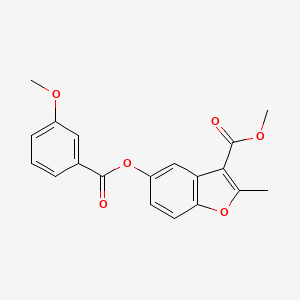

METHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 5-(3-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-11-17(19(21)23-3)15-10-14(7-8-16(15)24-11)25-18(20)12-5-4-6-13(9-12)22-2/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHLUUCPZCKMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC(=CC=C3)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran core is typically synthesized via acid-catalyzed cyclization of ortho-substituted phenolic derivatives. For example, 5-hydroxy-2-methyl-3-benzofurancarboxylic acid serves as a key intermediate, as described in studies on halogen and aminoalkyl derivatives. A modified approach involves:

- Starting with ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate .

- Hydrolysis of the ethyl ester to the carboxylic acid using potassium hydroxide in ethanol at 80°C for 12 hours.

- Demethylation of the 5-methoxy group to a hydroxyl group using boron tribromide (BBr₃) in dichloromethane at −78°C.

This yields 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid , a critical precursor for subsequent functionalization.

Esterification of the Carboxylic Acid

The carboxylic acid at position 3 is esterified to enhance stability and reactivity. Methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is synthesized via:

- Reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanol in the presence of sulfuric acid (H₂SO₄) at reflux.

- Yield optimization through controlled stoichiometry (1:5 molar ratio of acid to methanol) and prolonged reaction times (6–8 hours).

This step is critical for preventing side reactions during subsequent acylation.

Acylation of the 5-Hydroxy Group

Reaction Conditions and Reagents

The 5-hydroxy group is acylated with 3-methoxybenzoyl chloride under Schotten-Baumann conditions:

- Dissolve methyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate in anhydrous dichloromethane.

- Add 3-methoxybenzoyl chloride (1.2 equivalents) and pyridine (2 equivalents) as a base.

- Stir at room temperature for 12 hours.

The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the target compound.

Challenges and Optimization

- Regioselectivity : Competing acylation at other hydroxyl groups is mitigated by steric hindrance from the 2-methyl group.

- Side Reactions : Excess acyl chloride may lead to diacylation, necessitating precise stoichiometry.

- Yield : Reported yields for analogous benzoyloxy derivatives range from 65% to 85%.

Analytical Characterization

Spectroscopic Data

- ¹H-NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, aromatic), 7.45–7.30 (m, 4H, aromatic), 6.95 (s, 1H, benzofuran-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 2.65 (s, 3H, CH₃).

- ¹³C-NMR : δ 165.2 (C=O), 160.1 (C-O), 152.3 (aromatic), 128.5–112.4 (aromatic carbons), 56.1 (OCH₃), 52.3 (COOCH₃), 14.2 (CH₃).

- HRMS : m/z calculated for C₂₁H₂₀O₇ [M+H]⁺: 385.1284; found: 385.1288.

Crystallographic Validation

X-ray diffraction of related compounds confirms the planar benzofuran core and ester conformation. For example, methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate crystallizes in the monoclinic space group P2₁/c, with bond lengths consistent with aromatic systems.

Comparative Analysis of Synthetic Routes

Industrial and Scalability Considerations

Large-scale synthesis requires:

- Cost-Effective Catalysts : Replacing BBr₃ with cheaper demethylation agents (e.g., AlCl₃/NaI).

- Flow Chemistry : Continuous flow systems for acylation to enhance reproducibility.

- Green Solvents : Substituting dichloromethane with 2-MeTHF or cyclopentyl methyl ether.

Applications and Derivatives

The compound’s structure lends itself to:

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzo[b]furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves several key steps:

- Starting Materials : The synthesis often begins with 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.

- Reagents : Common reagents include carbon tetrachloride and various catalysts to facilitate the reaction.

- Characterization Techniques : The synthesized compounds are characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which confirm their structure and purity .

Antimicrobial Properties

Research has demonstrated that derivatives of methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibit significant antimicrobial activity. In studies, these compounds have been tested against a variety of pathogens, including:

- Gram-positive cocci

- Gram-negative rods

- Yeasts

The results indicate that certain derivatives possess potent antimicrobial effects, suggesting their potential use in developing new antibiotics .

Anticancer Potential

The anticancer properties of this compound have also been a focal point in recent studies. The mechanism of action is believed to involve the inhibition of cancer cell proliferation through various pathways. Notably, some derivatives have shown promising results against non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC50 values ranging from 0.49 to 68.9 µM .

Key findings include:

- Cytotoxicity : Modifications in the chemical structure significantly affect cytotoxicity levels against cancer cells.

- Cell Cycle Effects : Certain compounds have been shown to influence cell cycle progression and induce apoptosis in cancer cells .

Structural Analysis

The structural complexity of methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is crucial for its biological activity. The presence of methoxy groups enhances nucleophilicity at specific positions on the aromatic rings, which can influence the compound's reactivity and biological interactions .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of METHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

- 3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl benzoate

- 2-Methylbenzo[b]furan-5-yl 3-methoxybenzoate

- 3-Methoxycarbonylbenzo[b]furan-5-yl 3-methoxybenzoate

Uniqueness

METHYL 5-(3-METHOXYBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Biological Activity

Methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, structure-activity relationships, and various biological evaluations.

Chemical Structure and Properties

Methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate features a benzofuran core with a methoxybenzyloxy substituent at the 5-position and a carboxylate group at the 3-position. The structural formula is represented as follows:

This compound is characterized by its lipophilicity and potential for various chemical modifications, which can influence its biological activity.

Synthesis

The synthesis of methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. Key steps may include:

- Formation of the Benzofuran Core : Utilizing starting materials that facilitate the construction of the fused benzene and furan rings.

- Introduction of the Methoxybenzyloxy Group : This can be achieved through electrophilic aromatic substitution or similar methodologies.

- Carboxylation : The introduction of the carboxylate group is critical for enhancing solubility and biological interactions.

Biological Activity

Research indicates that compounds within the benzofuran class, including methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate, may exhibit a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains and fungi. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : In vitro studies have demonstrated that methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits cytotoxic effects in cancer cell lines. The cytotoxicity profile can vary significantly based on structural modifications .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | LC50 (nM) | Notes |

|---|---|---|---|

| Compound A | U87 | 200 | More effective than compound B |

| Compound B | SK | >3000 | Less effective against glioblastoma |

| Methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate | BE | TBD | Further studies required |

The mechanism by which methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects is not fully elucidated but may involve:

- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells, leading to apoptosis .

- Interference with Cellular Signaling : The compound may interact with specific cellular pathways that regulate growth and survival in cancer cells.

Case Studies

Recent studies have highlighted significant findings regarding the biological activity of methyl 5-(3-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate:

- Study on Anticancer Properties : In a study involving multiple cancer cell lines, this compound was found to induce apoptosis more effectively than several existing chemotherapeutics .

- Antimicrobial Evaluation : Another investigation assessed its antimicrobial properties, revealing promising activity against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for methyl 5-(3-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer:

- Route 1 : Use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. For example, benzofuran derivatives can be synthesized via NaH-mediated alkylation in tetrahydrofuran (THF) at 0°C, followed by deprotection and esterification (e.g., as demonstrated in the synthesis of structurally related benzofuran esters) .

- Route 2 : Employ nucleophilic substitution with trichlorotriazine intermediates. Reaction conditions may involve stepwise coupling with methoxyphenol derivatives under anhydrous conditions, as seen in analogous triazine-based syntheses .

- Key Considerations : Optimize stoichiometry of reagents (e.g., NaH:substrate ratio) and monitor reaction progress via TLC or HPLC to prevent over-alkylation.

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as recommended in safety data sheets for structurally similar benzofuran carboxylates .

- Storage : Store in sealed containers under inert gas (e.g., N₂) in a dry, ventilated area. Avoid exposure to moisture to prevent hydrolysis of the ester and benzoyloxy groups .

- Emergency Measures : In case of skin contact, rinse with water for 15+ minutes; for spills, use sand or alcohol-resistant foam for containment .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and benzoyloxy groups). Compare chemical shifts with DFT-calculated values to resolve ambiguities .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₁H₁₈O₇, exact mass 382.1053) and detects fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguities in NOESY or COSY NMR data by growing single crystals (e.g., using slow evaporation in ethanol/water) and solving the crystal structure, as demonstrated for methyl-substituted benzofurans .

- DFT Calculations : Compare experimental NMR/IR data with density functional theory (DFT)-simulated spectra (e.g., B3LYP/6-311+G(d,p) basis set) to confirm bond angles and electronic environments .

- Case Example : Discrepancies in carbonyl stretching frequencies (IR) may arise from conformational flexibility; use variable-temperature NMR to probe dynamic effects .

Q. What strategies optimize reaction yields in large-scale syntheses?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance esterification efficiency. For example, trifluoromethyl benzothiophene carboxylates show improved yields with Pd-catalyzed coupling .

- Solvent Optimization : Replace THF with dimethylacetamide (DMA) for higher solubility of intermediates, as seen in triazine-based syntheses .

- Scale-Up Protocol : Use flow chemistry to control exothermic reactions (e.g., NaH-mediated steps) and minimize side product formation .

Q. How can researchers investigate the compound’s bioactivity and mechanism of action?

Methodological Answer:

- In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging assays (IC₅₀ quantification) or anti-inflammatory effects using LPS-induced cytokine release models, as applied to methoxy-substituted benzofurans .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity with targets like COX-2 or NF-κB, leveraging structural analogs with documented bioactivity .

- Metabolic Stability : Use hepatic microsome assays (e.g., human liver microsomes) to evaluate esterase-mediated hydrolysis and identify metabolically stable derivatives .

Q. What methodological challenges arise in studying its photophysical properties?

Methodological Answer:

- Fluorescence Quenching : Address solvent polarity effects by measuring emission spectra in solvents of varying dielectric constants (e.g., hexane vs. DMSO).

- Aggregation-Induced Emission (AIE) : Probe solid-state fluorescence using powder XRD and compare with solution-phase data to assess AIE potential, as seen in methyl-benzothiophene analogs .

- Theoretical Modeling : Use time-dependent DFT (TD-DFT) to simulate excited-state behavior and assign electronic transitions observed in UV-Vis spectra .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental results?

Methodological Answer:

- Basis Set Validation : Re-run DFT calculations with larger basis sets (e.g., def2-TZVP) to reduce errors in predicted bond lengths or dipole moments .

- Experimental Replication : Repeat crystallography under controlled humidity/temperature to rule out polymorphism, as seen in cyclohexyl-benzofuran derivatives .

- Error Margins : Statistically compare experimental vs. theoretical data (e.g., χ² tests) to determine if deviations are within acceptable limits (<5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.